

Application Notes and Protocols: Combining SHP099 with Other Kinase Inhibitors in Research

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Compound of Interest		
Compound Name:	SHP099	
Cat. No.:	B15612028	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs). It plays a pivotal role in activating the RAS-mitogen-activated protein kinase (MAPK) signaling cascade. The allosteric inhibitor **SHP099** has emerged as a valuable tool to probe the function of SHP2 and as a potential therapeutic agent. This document provides detailed application notes and protocols for combining **SHP099** with other kinase inhibitors to explore synergistic anti-cancer effects and overcome drug resistance.

Recent research has demonstrated that combining **SHP099** with various kinase inhibitors can lead to enhanced tumor growth inhibition in preclinical models.[1][2] This potentiation is often achieved by overcoming adaptive resistance mechanisms that frequently limit the efficacy of single-agent kinase inhibitors.[2][3] For instance, inhibition of the MAPK pathway can trigger a feedback reactivation of upstream RTKs, a response that can be abrogated by concurrent SHP2 inhibition with **SHP099**.[2][3]

I. Rationale for Combining SHP099 with Other Kinase Inhibitors



The primary rationale for combining **SHP099** with other kinase inhibitors lies in the central role of SHP2 in mediating signaling from RTKs to the RAS-MAPK pathway. Many targeted therapies, such as EGFR, ALK, and MEK inhibitors, can be undermined by feedback loops that reactivate this pathway. **SHP099** can block this reactivation, leading to a more sustained and potent inhibition of downstream signaling.

Key Combination Strategies:

- With Receptor Tyrosine Kinase (RTK) Inhibitors: In cancers driven by oncogenic RTKs like EGFR, ALK, and ROS1, **SHP099** can enhance the efficacy of specific TKIs by suppressing the persistent ERK signaling that contributes to drug resistance.[1][4][5][6]
- With MEK Inhibitors: Adaptive resistance to MEK inhibitors often involves the upregulation of RTKs. Combining a MEK inhibitor with SHP099 can prevent this feedback activation and lead to synergistic anti-tumor effects in various cancers, including those with KRAS mutations.[2][3][7]
- With KRAS G12C Inhibitors: SHP2 inhibition can potentiate the effects of KRAS G12C inhibitors by increasing the population of KRAS G12C in the inactive, GDP-bound state, which is the target of these specific inhibitors.[8]
- With mTOR Inhibitors: Dual inhibition of the PI3K/AKT/mTOR and RAS/MAPK pathways is a
 promising strategy. Combining SHP099 with an mTOR inhibitor can lead to synergistic
 apoptosis in cancer cells.[9][10][11]
- With Immune Checkpoint Inhibitors: SHP2 is also involved in regulating immune cell function. Combining SHP099 with PD-1/PD-L1 inhibitors can enhance anti-tumor immunity. [12][13]

II. Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies on the combination of **SHP099** with other kinase inhibitors.

Table 1: In Vitro Synergistic Effects of SHP099 in Combination with Other Kinase Inhibitors



Cancer Type	Cell Line(s)	Combination Partner	Effect	Reference(s)
NSCLC (ALK+)	H3122	Alectinib (100 nM)	Marked growth inhibition	[1]
NSCLC (ROS1+)	HCC78	Crizotinib (1 μM)	Marked growth inhibition	[1]
NSCLC (EGFR mut)	PC-9, HCC827	Osimertinib (100 nM)	Marked growth inhibition	[1]
KRAS-mutant Cancers	Multiple	Trametinib (MEKi)	Synergistic inhibition of proliferation	[2]
KRAS G12C NSCLC	Multiple	ARS1620 (KRAS G12C inh)	Synergistic antiproliferative effect	[8]
Hepatocellular Carcinoma	Multiple	AZD8055 (mTORi)	Synergistic induction of apoptosis	[9]
Multiple Myeloma	RPMI-8226, NCI- H929	Bortezomib	Synergistic cytotoxicity	[14]

Table 2: In Vivo Efficacy of SHP099 Combination Therapies



Cancer Model	Combination Partner	Key Findings	Reference(s)
NSCLC Xenograft (ALK+)	Alectinib	Enhanced tumor growth inhibition	[1]
KRAS-mutant Pancreatic Cancer Xenograft	Trametinib	Significant tumor growth inhibition	[2]
Colon Cancer Xenograft	Anti-PD-1 Antibody	Enhanced tumor growth control	[12][13]
KRAS-amplified GEA Xenograft	Lapatinib	Significantly suppressed tumor growth	[7]
Esophageal Squamous Cell Carcinoma Xenograft (KYSE520)	Monotherapy	Dose-dependent tumor growth inhibition	[15]

III. Experimental ProtocolsA. In Vitro Cell Proliferation and Synergy Analysis

Objective: To determine the synergistic effect of combining **SHP099** with another kinase inhibitor on cancer cell proliferation.

Materials:

- Cancer cell lines of interest
- Complete cell culture medium
- SHP099 (and other kinase inhibitors)
- 96-well plates
- Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™)



Plate reader

Protocol:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Drug Preparation: Prepare a dose-response matrix of SHP099 and the combination kinase inhibitor. This typically involves serial dilutions of each drug individually and in combination at fixed ratios.
- Treatment: Treat the cells with the drug combinations and single agents as controls. Include a vehicle-only control (e.g., DMSO).
- Incubation: Incubate the plates for a period of 72 to 96 hours.
- Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software such as CompuSyn or a similar tool to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

B. Immunoblotting for Signaling Pathway Analysis

Objective: To assess the effect of **SHP099** in combination with another kinase inhibitor on key signaling pathways (e.g., RAS-MAPK, PI3K-AKT).

Materials:

- Cancer cell lines
- 6-well plates
- SHP099 and combination kinase inhibitor
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors



- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels and electrophoresis apparatus
- · Western blot transfer system
- Primary antibodies (e.g., p-ERK, total ERK, p-AKT, total AKT, p-SHP2)
- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate

Protocol:

- Cell Treatment: Seed cells in 6-well plates and treat with **SHP099**, the combination inhibitor, or both for a specified time (e.g., 24 hours).[1]
- Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate.
- SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Immunodetection: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
- Visualization: Add chemiluminescent substrate and visualize the protein bands using an imaging system. Analyze the changes in protein phosphorylation levels.

C. In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of **SHP099** in combination with another kinase inhibitor in a mouse xenograft model.

Materials:

Immunocompromised mice (e.g., nude or NSG mice)



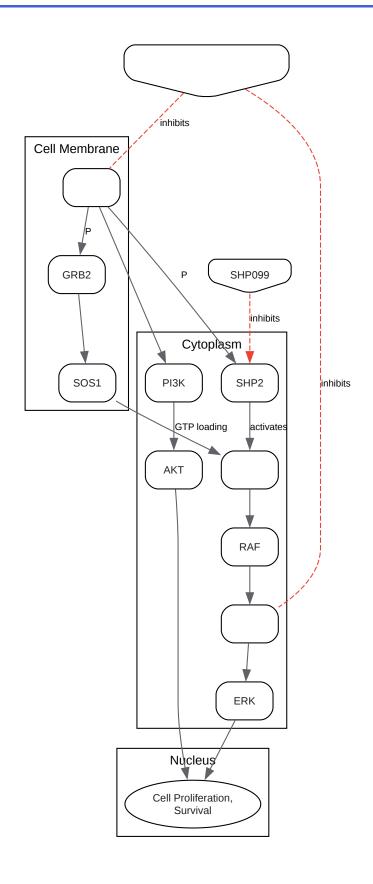
- Cancer cell line for implantation
- SHP099 and combination kinase inhibitor formulated for in vivo use
- · Calipers for tumor measurement
- Animal housing and monitoring equipment

Protocol:

- Tumor Implantation: Subcutaneously inject cancer cells into the flanks of the mice.
- Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., 150 mm³), randomize the mice into treatment groups (Vehicle, **SHP099** alone, combination inhibitor alone, and combination).[7]
- Drug Administration: Administer the drugs according to a predetermined schedule and dosage. For example, SHP099 can be administered orally.[7]
- Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers regularly (e.g., twice a week) and monitor the body weight of the mice as an indicator of toxicity.
- Endpoint: Continue treatment until a predefined endpoint is reached (e.g., tumor volume limit, signs of toxicity, or a specific duration).
- Data Analysis: Plot tumor growth curves for each treatment group. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., immunoblotting for p-ERK).

IV. Visualizations

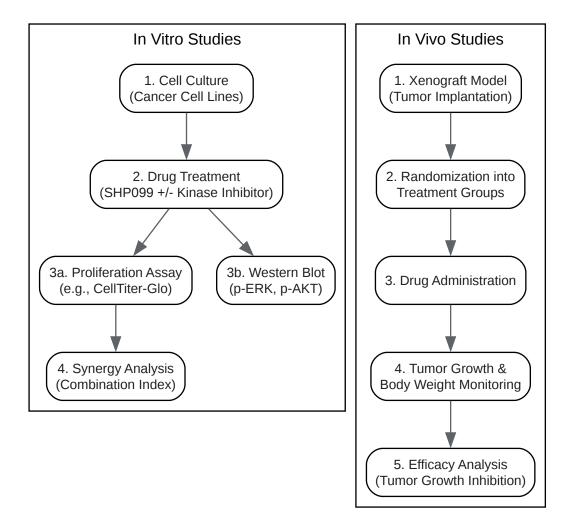




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Caption: SHP2's central role in the RTK-RAS-MAPK signaling pathway.

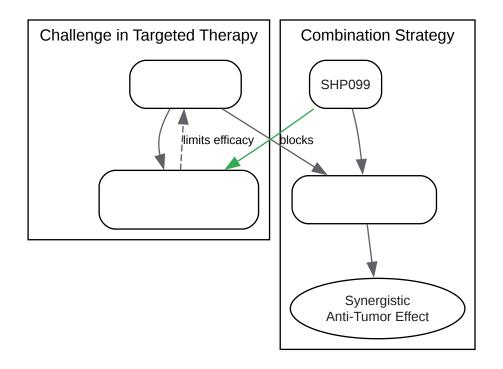




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Caption: General workflow for preclinical evaluation of SHP099 combinations.





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Caption: Rationale for combining SHP099 to overcome adaptive resistance.

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